molecular formula C17H14ClN3O3 B11382973 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11382973
M. Wt: 343.8 g/mol
InChI Key: BOULXJZASQMGPC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-methoxyphenyl group and at the 4-position with an acetamide moiety bearing a 4-chlorophenyl substituent.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-4-12(5-9-14)16-17(21-24-20-16)19-15(22)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

BOULXJZASQMGPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention for its diverse applications in medicinal chemistry, biological studies, and potential industrial uses. This article provides a comprehensive examination of its scientific research applications, mechanisms of action, and comparative analysis with similar compounds.

Medicinal Chemistry Applications

The compound exhibits significant promise in medicinal chemistry due to its antimicrobial and antitumor properties. Research indicates that derivatives of oxadiazole can inhibit the growth of various pathogens and cancer cells.

Antimicrobial Activity

Studies have shown that compounds similar to 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide demonstrate potent activity against several bacterial strains. For instance:

  • Mycobacterium tuberculosis : The compound has been identified as a potential candidate for treating tuberculosis due to its inhibitory effects.
  • Other Bacteria : Research indicates significant inhibition against Salmonella typhi and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 2.14 µM for some derivatives.

Antitumor Activity

The compound's ability to inhibit cell proliferation makes it a candidate for further exploration in cancer therapy. Similar compounds have been documented to disrupt critical biochemical pathways in cancer cells, leading to apoptosis or growth cessation.

Biological Studies

The compound is utilized in various biological studies focusing on:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease processes.
  • Receptor Binding : Investigations into how the compound interacts with cellular receptors provide insights into its mechanism of action.
  • Cellular Signaling Pathways : The impact on signaling pathways is crucial for understanding its biological effects.

Industrial Applications

Due to its stability and bioactivity, 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is explored for:

  • Pharmaceutical Development : Its unique properties make it suitable for developing new drugs targeting infectious diseases and cancer.
  • Agrochemicals : The compound's antimicrobial properties may also be beneficial in agricultural applications to combat plant pathogens.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Chlorophenyl vs. Bromophenyl or Methoxyphenyl

  • Bromophenoxy Analog (CAS 872868-33-2): Replacing the 4-chlorophenyl group with a 4-bromophenoxy substituent increases molecular weight (404.22 g/mol vs. 357.79 g/mol) and lipophilicity.
  • Ethoxy vs. Methoxy Substituents : In compounds like N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide (CAS 874399-00-5), the ethoxy group introduces greater electron-donating capacity and hydrophobicity compared to methoxy, which could influence solubility and metabolic stability .

Electron-Withdrawing vs. Electron-Donating Groups

  • The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with analogs bearing 4-methoxyphenyl (electron-donating) substituents.

Heterocyclic Core Modifications

1,2,5-Oxadiazole vs. 1,2,4-Oxadiazole

  • The compound N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide (CHEBI:114261) replaces the 1,2,5-oxadiazole core with a 1,2,4-oxadiazole. This positional isomerism affects ring strain, dipole orientation, and hydrogen-bonding capacity, which may influence bioavailability or target selectivity .

Oxadiazole vs. Benzothiazole

  • Benzothiazole derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) replace the oxadiazole ring with a benzothiazole scaffold. Benzothiazoles are known for enhanced π-π stacking interactions and improved pharmacokinetic profiles, often utilized in anticancer and antimicrobial agents .

Functional Group Modifications

Acetamide Linker vs. Sulfonamide or Pyrazolone

  • Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide incorporate sulfonamide groups, which increase acidity and hydrogen-bond acceptor capacity compared to acetamides. Such modifications can enhance binding to serine proteases or metalloenzymes .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name / CAS / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 1,2,5-Oxadiazole 4-Chlorophenyl (acetamide), 4-Methoxyphenyl (oxadiazole) C₁₇H₁₄ClN₃O₃ 343.77 High lipophilicity; potential kinase inhibition
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (872868-33-2) 1,2,5-Oxadiazole 4-Bromophenoxy (acetamide), 4-Methoxyphenyl (oxadiazole) C₁₇H₁₄BrN₃O₄ 404.22 Increased steric bulk; higher molecular weight
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide (874399-00-5) 1,2,5-Oxadiazole 4-Ethoxyphenyl (oxadiazole), 4-Methoxyphenyl (acetamide) C₁₉H₁₉N₃O₄ 353.37 Enhanced hydrophobicity; electron-donating ethoxy group
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-Chloro (benzothiazole), 4-Methoxyphenyl (acetamide) C₁₆H₁₃ClN₂O₂S 340.81 Improved π-π stacking; antimicrobial activity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S 292.70 Sulfonamide enhances acidity; crystallizes via H-bonding

Biological Activity

The compound 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a derivative of oxadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a chlorophenyl group and a methoxyphenyl group attached to an oxadiazole moiety. This structural configuration is significant for its biological interactions.

PropertyValue
IUPAC Name2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Molecular FormulaC17H16ClN3O3
Molecular Weight345.78 g/mol

Research indicates that compounds containing the oxadiazole ring exhibit anticancer properties through several mechanisms:

  • Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways .
  • Blocking Growth Factors : They may also interfere with growth factor signaling pathways, thereby inhibiting tumor growth and metastasis .

Biological Activity Against Cancer Cell Lines

A series of studies have evaluated the efficacy of 2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)0.67Induction of apoptosis
HCT-116 (Colon)0.80Inhibition of topoisomerase
ACHN (Renal)0.87Blocking growth factor signaling
MDA-MB-435 (Melanoma)6.82Inhibition of telomerase

Case Studies and Research Findings

  • Anticancer Activity Evaluation :
    A study conducted by Arafa et al. synthesized various oxadiazole derivatives and evaluated their anticancer activities using MTT assays. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, particularly showing high efficacy against breast and prostate cancers .
  • Molecular Docking Studies :
    Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a strong potential for therapeutic application . Binding affinities were assessed with notable results indicating a promising profile for further development.
  • Comparative Analysis :
    In comparative studies with standard anticancer drugs like Doxorubicin, the compound showed comparable or superior efficacy against specific cell lines, highlighting its potential as an alternative treatment option .

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